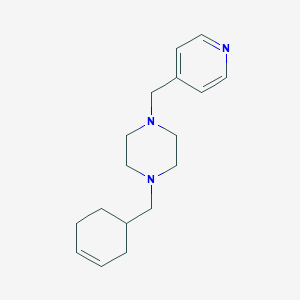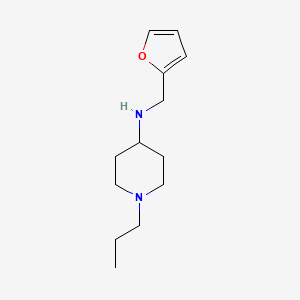![molecular formula C18H23N3O4S B10884768 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitrophenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety is synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H23N3O4S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H23N3O4S/c22-21(23)17-3-5-18(6-4-17)26(24,25)20-9-7-19(8-10-20)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2 |
InChI-Schlüssel |
REEIIVVVKAFBGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)


![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
